

Introduction: The Significance of 8-Methoxy-3-methylisoquinoline

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Compound of Interest

Compound Name: 8-Methoxy-3-methylisoquinoline

CAS No.: 1037219-57-0

Cat. No.: B3075932

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8-Methoxy-3-methylisoquinoline belongs to the isoquinoline class of heterocyclic aromatic compounds. The isoquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and cytoprotective properties.[1][2] The specific substitution pattern of a methoxy group at the 8-position and a methyl group at the 3-position is of interest to medicinal chemists for its potential to modulate biological activity, solubility, and metabolic stability.

Accurate and unambiguous characterization of this molecule is paramount for any research or development endeavor. Spectroscopic analysis provides the definitive "fingerprint" of the compound, confirming its identity, purity, and structural integrity. This guide will detail the expected outcomes from Proton and Carbon-13 Nuclear Magnetic Resonance (^1H & ^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure and Numbering:

Caption: Structure and IUPAC numbering of **8-Methoxy-3-methylisoquinoline**.

Proton (^1H) NMR Spectroscopy

^1H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically deuteriochloroform (CDCl_3), in a 5 mm NMR tube. CDCl_3 is chosen for its excellent solubilizing power for moderately polar organics and its single residual peak at δ 7.26 ppm, which typically does not interfere with analyte signals.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously resolving the aromatic protons.
- **Parameters:** Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ^1H NMR Data and Interpretation

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for **8-Methoxy-3-methylisoquinoline**. These predictions are based on established substituent effects and data from similar isoquinoline and quinoline structures.^{[3][4]}

Proton(s)	Predicted δ (ppm)	Multiplicity	Integration	Justification
H-1	9.0 - 9.2	Singlet (s)	1H	The proton at C1 is adjacent to the nitrogen atom, resulting in significant deshielding and a downfield shift.
H-4	7.6 - 7.8	Singlet (s)	1H	Aromatic proton on the pyridine ring. Its singlet nature arises from the lack of adjacent protons.
H-5	7.5 - 7.7	Doublet (d)	1H	Part of the benzenoid ring system. It is coupled to H-6.
H-6	7.3 - 7.5	Triplet (t)	1H	Coupled to both H-5 and H-7, appearing as a triplet.
H-7	7.0 - 7.2	Doublet (d)	1H	Coupled to H-6. Shielded by the adjacent electron-donating methoxy group.
OCH ₃ (at C-8)	4.0 - 4.2	Singlet (s)	3H	Methoxy protons are singlets and typically appear in this region.[3]
CH ₃ (at C-3)	2.5 - 2.7	Singlet (s)	3H	Methyl protons on an aromatic

ring are singlets
and appear in
this upfield
aromatic region.

[3]

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy identifies all unique carbon atoms in the molecule. While it is less sensitive than ^1H NMR, it is essential for confirming the carbon skeleton.

Experimental Protocol

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (~20-50 mg) may be required if the sample amount is not limited, to reduce acquisition time.
- **Data Acquisition:** Acquire the spectrum on a 100 MHz (or higher, corresponding to the ^1H frequency) spectrometer using a standard proton-decoupled pulse sequence.
- **Parameters:** A typical acquisition involves a 90° pulse angle, a 2-5 second relaxation delay, and several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Predicted ^{13}C NMR Data

Based on the structure ($\text{C}_{11}\text{H}_{11}\text{NO}$)[5], eleven distinct carbon signals are expected. Predictions are based on data from related methoxy-quinoline derivatives.[6]

Carbon(s)	Predicted δ (ppm)	Justification
C-1	150 - 153	Deshielded by the adjacent nitrogen atom.
C-3	155 - 158	Attached to the nitrogen and substituted with a methyl group.
C-4	118 - 122	Aromatic CH carbon.
C-4a	128 - 131	Quaternary bridgehead carbon.
C-5	120 - 124	Aromatic CH carbon.
C-6	127 - 130	Aromatic CH carbon.
C-7	110 - 114	Aromatic CH carbon, shielded by the electron-donating OCH ₃ group.
C-8	157 - 160	Aromatic carbon directly attached to the electron-donating oxygen.
C-8a	135 - 138	Quaternary bridgehead carbon adjacent to nitrogen.
OCH ₃	55 - 58	Typical chemical shift for a methoxy carbon.[3]
CH ₃	18 - 22	Typical chemical shift for a methyl group on an aromatic ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol

- **Technique Selection:** Electron Ionization (EI) is a classic hard ionization technique suitable for relatively stable, volatile compounds. Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion $[M+H]^+$, especially for high-resolution mass spectrometry (HRMS).
- **Sample Introduction:** For EI-MS, the sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or via a Liquid Chromatography (LC) system.
- **Analysis:** A time-of-flight (TOF) or Orbitrap analyzer is used for HRMS to determine the elemental composition from the exact mass.

Predicted Mass Spectrometry Data

The molecular formula $C_{11}H_{11}NO$ gives a monoisotopic mass of 173.0841 g/mol .[\[5\]](#)

m/z Value	Ion	Interpretation
173.0841	$[M]^+$	Molecular ion peak (in EI) or the base of the isotopic cluster.
174.0913	$[M+H]^+$	Protonated molecular ion (in ESI), typically the base peak.
158	$[M-CH_3]^+$	Loss of a methyl radical from either the C-3 methyl or the methoxy group.
145	$[M-CO]^+$	Loss of carbon monoxide from the methoxy-substituted ring after rearrangement.
130	$[M-CH_3-CO]^+$	Subsequent loss of CO after the initial loss of a methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol

- **Sample Preparation:** The spectrum can be obtained from a KBr (potassium bromide) pellet, where a small amount of the solid sample is ground with KBr and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm^{-1} .

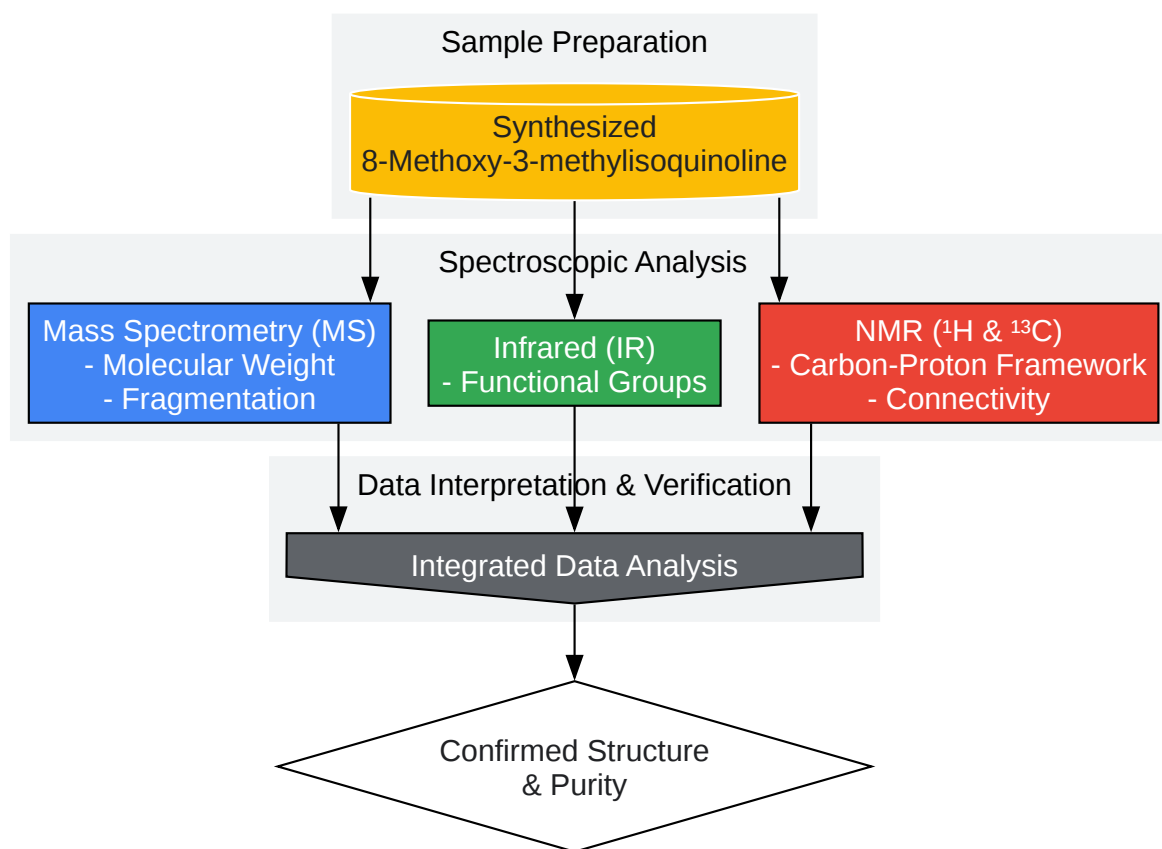
Predicted IR Absorption Bands

The following table summarizes the key expected vibrational frequencies.^{[1][7]}

Frequency (cm^{-1})	Vibration Type	Functional Group
3050 - 3100	C-H Stretch	Aromatic C-H
2950 - 3000	C-H Stretch	Aliphatic (CH_3)
1620 - 1650	C=N Stretch	Isoquinoline ring
1580 - 1610	C=C Stretch	Aromatic ring
1250 - 1300	C-O Stretch (Asymmetric)	Aryl-alkyl ether
1020 - 1075	C-O Stretch (Symmetric)	Aryl-alkyl ether
750 - 850	C-H Bend (Out-of-plane)	Aromatic substitution pattern

Integrated Spectroscopic Workflow

No single technique is sufficient for complete characterization. The power of spectroscopy lies in the integration of data from multiple methods to build a self-validating and conclusive structural proof.



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